molecular formula C6H4Cl2O2S B1346645 3-Chlorobenzenesulfonyl chloride CAS No. 2888-06-4

3-Chlorobenzenesulfonyl chloride

Cat. No.: B1346645
CAS No.: 2888-06-4
M. Wt: 211.06 g/mol
InChI Key: OINWZUJVEXUHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4Cl2O2S. It is a derivative of benzenesulfonyl chloride, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzenesulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of benzenesulfonyl chloride. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, this compound is produced by the sulfonation of chlorobenzene followed by chlorination. The sulfonation step involves reacting chlorobenzene with sulfur trioxide or chlorosulfonic acid to form 3-chlorobenzenesulfonic acid. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction occurs readily in aqueous conditions or in the presence of a base like sodium hydroxide.

    Reduction: Zinc dust and hydrochloric acid are commonly used for the reduction of this compound.

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    3-Chlorobenzenesulfonic Acid: Formed from hydrolysis.

    3-Chlorobenzenesulfinic Acid: Formed from reduction.

Scientific Research Applications

3-Chlorobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It is also employed in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In biological research, it is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.

    Medicine: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chlorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

3-Chlorobenzenesulfonyl chloride can be compared with other similar compounds such as:

Uniqueness: The position of the chlorine substituent in this compound makes it unique in terms of its reactivity and selectivity in chemical reactions. This can be advantageous in the synthesis of specific sulfonyl derivatives that require precise control over the reaction conditions and products formed .

Properties

IUPAC Name

3-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINWZUJVEXUHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183075
Record name 3-Chlorobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2888-06-4
Record name 3-Chlorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2888-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002888064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

706 g (4 mols) of benzene sulphonyl chloride and 10 g of iron filings are initially placed in a 2-liter stirrer-type apparatus. The mixture is saturated with gaseous hydrochloric acid and chlorine is introduced at 50° to 60° C until there is an increase in weight of 150 g. Distillation takes place after removal of the catalyst. 741 g of crude product of b.p.: 113° to 120° C/3 mm.Hg are obtained. By fine rectification, 133 g of benzene sulphonyl chloride (19% recovery) of b.p.: 89° C/1.3 mm.Hg and 572 g of m-chlorobenzene sulphonyl chloride (yield relative to reacted benzene sulphonyl chloride = 83% of the theoretical) of b.p.: 102° C/1.6 to 1.7 mm.Hg are obtained.
Quantity
706 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In an analogous manner to Example 1F, step 1Q 1-[(3-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine was prepared from 1-(3,5-dichloro-4-pyridyl)piperazine (0.1 g, 0.43 mmol) and 3-chlorobenzene sulfonyl chloride (66% yield).
Name
1-[(3-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In analogy to example 63, step 4, from [4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-[(3S,4S) or (3R,4R)-4-(4-fluoro-2-methyl-phenyl)-piperidin-3-yl]-methanone hydro-chloride and 3-chlorobenzenesulfonyl chloride was prepared [(3S,4S) or (3R,4R)-1-(3-chloro-benzenesulfonyl)-4-(4-fluoro-2-methyl-phenyl)-piperidin-3-yl]-[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone as a white foam, MS: 604.0 ([M+H, 1Cl])+; [α]D=−32.13 (c=0.426 g/100 mL, CHCl3).
Name
( 3S,4S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chlorobenzenesulfonyl chloride
Reactant of Route 3
3-Chlorobenzenesulfonyl chloride
Reactant of Route 4
3-Chlorobenzenesulfonyl chloride
Reactant of Route 5
3-Chlorobenzenesulfonyl chloride
Reactant of Route 6
3-Chlorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.